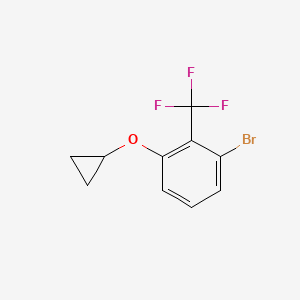
1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H8BrF3O and its molecular weight is 281.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial production methods may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and cost-effectiveness. Safety protocols are strictly followed to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry:Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropoxy group may also play a role in modulating the compound’s overall chemical properties and biological activity .
Comparison with Similar Compounds
1-Bromo-3-cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Bromo-3-(trifluoromethyl)benzene: Lacks the cyclopropoxy group, which may result in different reactivity and applications.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a cyclopropoxy group, leading to variations in chemical behavior and uses
These comparisons highlight the unique features of this compound, particularly its combination of functional groups that contribute to its distinct properties and applications.
Properties
Molecular Formula |
C10H8BrF3O |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8BrF3O/c11-7-2-1-3-8(15-6-4-5-6)9(7)10(12,13)14/h1-3,6H,4-5H2 |
InChI Key |
JHRNIOUKPNNYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















